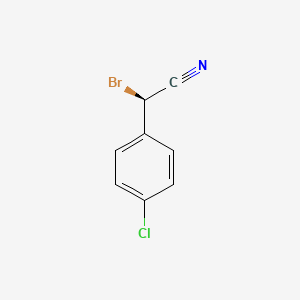
(R)-2-Bromo-2-(4-chlorophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Bromo-2-(4-chlorophenyl)acetonitrile is an organic compound that features a bromine atom, a chlorine-substituted phenyl ring, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-2-(4-chlorophenyl)acetonitrile typically involves the bromination of 2-(4-chlorophenyl)acetonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of ®-2-Bromo-2-(4-chlorophenyl)acetonitrile may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
®-2-Bromo-2-(4-chlorophenyl)acetonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学的研究の応用
Chemistry
®-2-Bromo-2-(4-chlorophenyl)acetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the development of drugs targeting specific enzymes or receptors.
Industry
The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, dyes, and other industrial products.
作用機序
The mechanism of action of ®-2-Bromo-2-(4-chlorophenyl)acetonitrile depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the nitrile group can form hydrogen bonds with enzymes or receptors, while the bromine and chlorine atoms can participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
類似化合物との比較
Similar Compounds
2-Bromo-2-phenylacetonitrile: Lacks the chlorine substitution on the phenyl ring.
2-Chloro-2-(4-bromophenyl)acetonitrile: Has the positions of bromine and chlorine atoms reversed.
2-(4-Chlorophenyl)acetonitrile: Lacks the bromine atom.
Uniqueness
®-2-Bromo-2-(4-chlorophenyl)acetonitrile is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its utility in various synthetic and medicinal applications compared to its non-halogenated or singly halogenated counterparts.
特性
分子式 |
C8H5BrClN |
|---|---|
分子量 |
230.49 g/mol |
IUPAC名 |
(2R)-2-bromo-2-(4-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H5BrClN/c9-8(5-11)6-1-3-7(10)4-2-6/h1-4,8H/t8-/m0/s1 |
InChIキー |
AKYZXEVLLDNHDZ-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@H](C#N)Br)Cl |
正規SMILES |
C1=CC(=CC=C1C(C#N)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


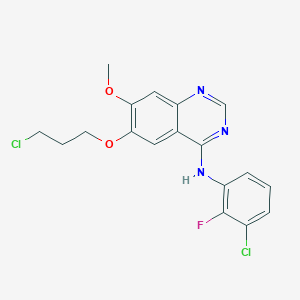
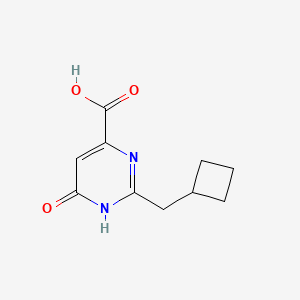

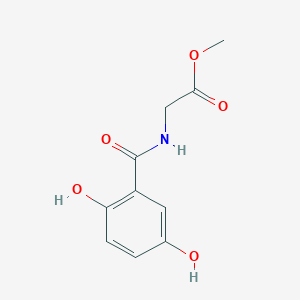

![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
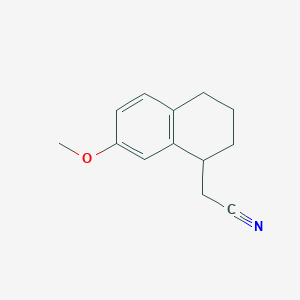
![tert-butyl N-[4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[[4-(4-methylpiperazine-1-carbonyl)phenyl]carbamoyl]pyridazin-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13146269.png)

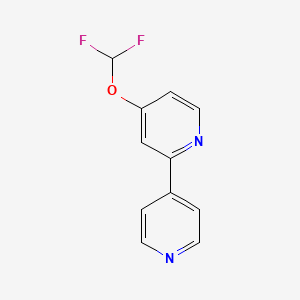
![6'-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B13146284.png)
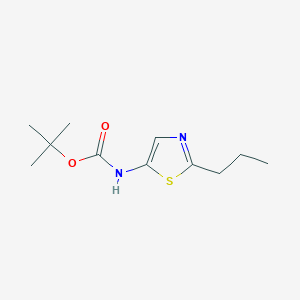
![4-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B13146290.png)

